Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, a hydroxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained after chlorination and esterification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxaldehyde.
Reduction: Formation of ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carbinol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-chloro-1-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
- Ethyl 4-chloro-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate
These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11ClN2O3 |
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Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(3-hydroxyphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)11-10(13)7-15(14-11)8-4-3-5-9(16)6-8/h3-7,16H,2H2,1H3 |
InChI Key |
MIWDUOLJJXLINP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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